molecular formula C34H46O3 B3336388 Cyclooctanone tosyl hydrazone CAS No. 2567-85-3

Cyclooctanone tosyl hydrazone

Cat. No.: B3336388
CAS No.: 2567-85-3
M. Wt: 502.7 g/mol
InChI Key: UISUNQPJOFOKPB-UHFFFAOYSA-N
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Description

Cyclooctanone tosyl hydrazone is a chemical compound that belongs to the class of tosylhydrazones. Tosylhydrazones are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. This compound is derived from cyclooctanone and p-toluenesulfonyl hydrazide, and it has found applications in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclooctanone tosyl hydrazone can be synthesized through the reaction of cyclooctanone with p-toluenesulfonyl hydrazide. The reaction typically involves the use of an organic solvent such as ethanol or methanol, and it is carried out under reflux conditions to ensure complete reaction. The product is then purified through recrystallization or column chromatography to obtain high purity this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent selection, and purification techniques to achieve efficient and cost-effective production at an industrial scale .

Chemical Reactions Analysis

Types of Reactions: Cyclooctanone tosyl hydrazone undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Cyclooctanone tosyl hydrazone can be compared with other tosylhydrazones such as benzaldehyde tosyl hydrazone and acetone tosyl hydrazone. While all tosylhydrazones share similar reactivity patterns, this compound is unique due to its cyclic structure, which imparts different steric and electronic properties. This uniqueness makes it particularly useful in the synthesis of cyclic compounds and in reactions requiring specific spatial arrangements .

Comparison with Similar Compounds

Properties

CAS No.

2567-85-3

Molecular Formula

C34H46O3

Molecular Weight

502.7 g/mol

IUPAC Name

4-[4,4-bis(3-tert-butyl-4-hydroxyphenyl)butan-2-yl]-2-tert-butylphenol

InChI

InChI=1S/C34H46O3/c1-21(22-11-14-29(35)26(18-22)32(2,3)4)17-25(23-12-15-30(36)27(19-23)33(5,6)7)24-13-16-31(37)28(20-24)34(8,9)10/h11-16,18-21,25,35-37H,17H2,1-10H3

InChI Key

UISUNQPJOFOKPB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C2CCCCCCC2

Canonical SMILES

CC(CC(C1=CC(=C(C=C1)O)C(C)(C)C)C2=CC(=C(C=C2)O)C(C)(C)C)C3=CC(=C(C=C3)O)C(C)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Cyclooctanone tosyl hydrazone
Cyclooctanone tosyl hydrazone

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